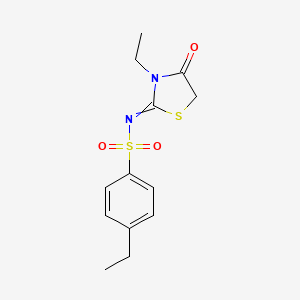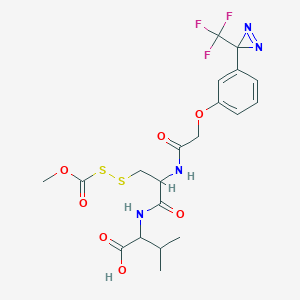
4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives can then react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound in yields ranging from 57% to 87% . Industrial production methods may involve optimization of these reaction conditions to improve yield, purity, and selectivity.
Analyse Chemischer Reaktionen
4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxalyl chloride, acetylene dicarboxylate, and ethanol. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with oxalyl chloride produces pyrrolidine-2,3,5-trione derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications due to its diverse biological activities. It has been studied for its anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties . In medicinal chemistry, it serves as a valuable scaffold for the development of new drug candidates. Additionally, it is used in the synthesis of valuable organic combinations and as a vehicle for improving the pharmacokinetic activity of other compounds .
Wirkmechanismus
The mechanism of action of 4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide involves its interaction with various molecular targets and pathways. The presence of the thiazolidine ring allows it to interact with enzymes and receptors, leading to its diverse pharmacological effects. The sulfur atom in the thiazolidine ring plays a crucial role in enhancing its binding affinity and selectivity towards specific biological targets .
Vergleich Mit ähnlichen Verbindungen
4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide can be compared with other thiazolidine derivatives, such as thiazolidin-4-one and its analogs. These compounds share similar structural features but may differ in their biological activities and pharmacological properties. For example, thiazolidin-4-one derivatives have been extensively studied for their anticancer activities and have shown significant potential as multi-target enzyme inhibitors . The unique combination of the thiazolidine ring with the benzenesulfonamide group in this compound contributes to its distinct pharmacological profile.
Eigenschaften
CAS-Nummer |
5494-58-6 |
|---|---|
Molekularformel |
C13H16N2O3S2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-ethyl-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C13H16N2O3S2/c1-3-10-5-7-11(8-6-10)20(17,18)14-13-15(4-2)12(16)9-19-13/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
LXUIMWDJNVYDTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)CS2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{[bis(2-methylpropyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B14104040.png)

![7-Chloro-2-(tetrahydrofuran-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104065.png)

![Methyl 4-[5-(2-hydroxyethyl)-3-(2-hydroxy-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14104080.png)
![8-allyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14104085.png)
![4-methyl-6-(2-methylphenyl)-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14104086.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14104093.png)
![3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104105.png)
![N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14104108.png)
![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104110.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide](/img/structure/B14104114.png)


